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Executive Summary

Mutations in the isocitrate dehydrogenase 1 (IDH1) enzyme represent a key oncogenic driver in
several cancers, including glioma and chondrosarcoma. These mutations lead to the
production of the oncometabolite D-2-hydroxyglutarate (D-2-HG), which disrupts normal cellular
processes, including epigenetic regulation, and promotes tumorigenesis. A new wave of
targeted therapies aims to inhibit this mutant enzyme. This guide provides a comparative
analysis of the clinical trial results and patient outcomes for DS-1001b, a novel mutant IDH1
inhibitor, alongside two other prominent inhibitors in this class: Ivosidenib and Vorasidenib. The
data presented is intended for researchers, scientists, and drug development professionals to
facilitate an objective evaluation of these therapeutic agents.

Introduction to Mutant IDH1 Inhibition in Oncology

The discovery of IDH1 mutations as a frequent event in certain cancers has opened a new
avenue for targeted cancer therapy. The mutant IDH1 enzyme gains a neomorphic function,
converting a-ketoglutarate (a-KG) to D-2-HG.[1][2] The accumulation of D-2-HG competitively
inhibits a-KG-dependent dioxygenases, including TET DNA hydroxylases and Jumonji C (JmjC)
domain-containing histone demethylases.[1][3][4][5] This leads to widespread epigenetic
alterations, including DNA hypermethylation and changes in histone marks, which ultimately
block cellular differentiation and promote cancer development.[1][2] Inhibitors of mutant IDH1
are designed to block the production of D-2-HG, thereby restoring normal epigenetic regulation
and inducing differentiation of cancer cells.
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Comparative Analysis of Mutant IDH1 Inhibitors

This section provides a detailed overview of DS-1001b and its key comparators, lvosidenib and
Vorasidenib.

DS-1001b

DS-1001b is an orally bioavailable and brain-penetrant small molecule inhibitor of the mutant
IDH1 R132X enzyme.[6][7] Preclinical studies have demonstrated its ability to decrease 2-HG
levels and impair tumor growth in both chondrosarcoma and glioblastoma models.[8] A first-in-
human Phase | clinical trial (NCT03030066) has evaluated its safety and efficacy in patients
with recurrent or progressive IDH1-mutant gliomas.[6][7]

Ivosidenib (AG-120)

Ivosidenib is an oral inhibitor of the mutant IDH1 enzyme. It is approved for the treatment of
acute myeloid leukemia (AML) with an IDH1 mutation and has been extensively studied in
other solid tumors, including gliomas (NCT02073994).[9][10]

Vorasidenib (AG-881)

Vorasidenib is an oral, brain-penetrant dual inhibitor of both mutant IDH1 and IDH2 enzymes.
[11][12] It has been investigated in a Phase | study for patients with advanced solid tumors,
including gliomas, harboring IDH1 or IDH2 mutations (NCT02481154).[11][12]

Clinical Trial Results: A Head-to-Head Comparison

The following tables summarize the key efficacy and safety data from the clinical trials of DS-
1001b, Ivosidenib, and Vorasidenib in patients with glioma.

Efficacy Data
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DS-1001b Ivosidenib Vorasidenib
Parameter (NCT03030066)[3] (NCT02073994)[9] (NCT02481154)[11]

[13] [10] [12]

Recurrent/Progressive  Advanced IDH1- Recurrent/Progressive

Patient Population

IDH1-Mutant Glioma

Mutant Glioma

IDH1/2-Mutant Glioma

Number of Patients

47

66

52 (glioma cohort)

Objective Response
Rate (ORR)

Enhancing: 17.1%,
Non-enhancing:
33.3%

Non-enhancing: 2.9%

Non-enhancing: 18%
(1 PR, 3MR)

Median Progression-
Free Survival (PFS)

Enhancing: 10.4
months, Non-
enhancing: Not
Reached

Non-enhancing: 13.6

months

Non-enhancing: 36.8

months

Stable Disease (SD)

Enhancing: 10/29 pts,

Non-enhancing: 7/9

Non-enhancing:

85.7%
pts
Safety and Tolerability
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DS-1001b Ivosidenib Vorasidenib
Adverse Event (Any ] )
Grade) (NCTO03030066)[7] (Retrospective (INDIGO Trial)[17]
rade
[13] Study)[14][15][16] [18][19]
Grade =3 Adverse
42.6% 19.7% 22.8%
Events
Diarrhea >20% 28% 24.6%
Fatigue 32.3%
Nausea >20% 21.6%
Headache >20% 32% 26.9%
Pruritus >20%
Rash >20%
Skin
) ) >20%
Hyperpigmentation
Alopecia >20%
Arthralgia >20%

Increased ALT

38.9% (Grade =3:
9.6%)

Increased AST

28.7%

Experimental Protocols

DS-1001b Phase | Trial (NCT03030066)

Study Design: A multicenter, open-label, dose-escalation Phase | study.[6][20]

Patient Population: Patients aged =20 years with histologically confirmed recurrent or

progressive glioma with an IDH1-R132 mutation who have progressed after standard

treatment, including radiotherapy.[21]

125 mg to 1400 mg.[6][20]

Intervention: DS-1001b administered orally twice daily in 21-day cycles. Doses ranged from
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e Primary Outcome Measures: Safety and tolerability, determination of the maximum tolerated
dose (MTD).[21]

Ivosidenib in Advanced Glioma (NCT02073994)

o Study Design: A multicenter, open-label, dose-escalation and expansion Phase | study.[10]

» Patient Population: Patients with advanced solid tumors, including glioma, with a
documented IDH1 mutation.[10]

« Intervention: Ivosidenib administered orally once daily in 28-day cycles. The recommended
Phase Il dose was determined to be 500 mg once daily.[10]

e Primary Outcome Measures: Safety, tolerability, and determination of the MTD.[10]

Vorasidenib in Recurrent/Progressive Glioma
(NCT02481154)

o Study Design: A multicenter, open-label, dose-escalation Phase | study.[11][12]

» Patient Population: Patients with recurrent or progressive glioma with an IDH1 or IDH2
mutation.[22]

« Intervention: Vorasidenib administered orally once daily in 28-day cycles.[11][12]
e Primary Outcome Measures: Safety, tolerability, and determination of the MTD.[23]

Signaling Pathways and Mechanism of Action

The oncogenic activity of mutant IDH1 is driven by the production of D-2-HG. This
oncometabolite competitively inhibits a-ketoglutarate-dependent dioxygenases, leading to
epigenetic dysregulation and a block in cellular differentiation.
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Caption: Mutant IDH1 signaling pathway and therapeutic intervention.

The following diagram illustrates the typical workflow for a dose-escalation Phase | clinical trial,
such as the one conducted for DS-1001b.
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Caption: Phase | dose-escalation clinical trial workflow.
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Conclusion and Future Directions

DS-1001b has demonstrated a manageable safety profile and promising anti-tumor activity in
patients with recurrent or progressive IDH1-mutant gliomas. Its efficacy, particularly in non-
enhancing tumors, appears comparable to other mutant IDH1 inhibitors like Ivosidenib and
Vorasidenib. The distinct adverse event profiles of these agents may influence treatment
decisions for individual patients. Further investigation in larger, randomized trials is warranted
to definitively establish the clinical benefit of DS-1001b and to identify patient populations most
likely to respond to this targeted therapy. The development of these inhibitors marks a
significant advancement in the precision medicine approach to treating IDH-mutant cancers.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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